molecular formula C30H33F21O6Pr B1513606 Tris(6,6,7,7,8,8,8-heptafluoro-2,2-di((2H3)methyl)(1,1,1-2H3)octane-3,5-dionato-O,O')praseodymium CAS No. 42942-19-8

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-di((2H3)methyl)(1,1,1-2H3)octane-3,5-dionato-O,O')praseodymium

Cat. No.: B1513606
CAS No.: 42942-19-8
M. Wt: 1056.6 g/mol
InChI Key: AHTRDTBYLCNXGK-JHQPOVGHSA-N
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Description

This compound is a deuterated praseodymium(III) complex with a fluorinated β-diketonate ligand. Its structure features three fluorinated ligands coordinated to a central praseodymium ion, forming a thermally stable octahedral geometry. The deuterated methyl groups (2H3) suggest applications in isotopic labeling or spectroscopic studies (e.g., NMR), where reduced proton interference is critical . The molecular formula is C30H30F21O6Pr, with a molecular weight of 1026.43 g/mol. It appears as a light green powder, subliming at 215–219°C under reduced pressure (0.01 mm Hg) . Fluorinated β-diketonates are known for their volatility and stability, making them useful in chemical vapor deposition (CVD) and as precursors for luminescent materials .

Properties

CAS No.

42942-19-8

Molecular Formula

C30H33F21O6Pr

Molecular Weight

1056.6 g/mol

IUPAC Name

praseodymium;tris((Z)-1,1,1-trideuterio-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-bis(trideuteriomethyl)oct-4-en-3-one)

InChI

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-;/i3*1D3,2D3,3D3;

InChI Key

AHTRDTBYLCNXGK-JHQPOVGHSA-N

Isomeric SMILES

[2H]C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])([2H])[2H].[2H]C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])([2H])[2H].[2H]C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])([2H])[2H].[Pr+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3]

Origin of Product

United States

Biological Activity

Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium is a complex organometallic compound with the potential for various biological activities. This article explores its biological activity through a review of available literature and data.

  • Chemical Name : Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium
  • Molecular Formula : C30H3D27F21O6Pr
  • Molecular Weight : 1053.6 g/mol
  • CAS Number : 42942-19-8
  • Appearance : Typically appears as a hygroscopic powder.
PropertyValue
Molecular FormulaC30H3D27F21O6Pr
Molecular Weight1053.6 g/mol
CAS Number42942-19-8
Melting PointNot specified
SolubilityInsoluble in water

The biological activity of praseodymium complexes like Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium is largely attributed to their ability to interact with biological membranes and proteins.

  • Antioxidant Activity : Some studies suggest that praseodymium complexes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Interaction : These compounds may influence enzymatic activities by acting as inhibitors or activators of specific metabolic pathways.

Study 1: Antioxidant Effects

A study conducted on the antioxidant effects of praseodymium complexes demonstrated a significant reduction in oxidative stress markers in cultured human cells. The results indicated that these compounds could potentially protect against cellular damage caused by reactive oxygen species (ROS) .

Study 2: Cytotoxicity Assessment

Another research investigation assessed the cytotoxic effects of Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium on various cancer cell lines. The findings revealed that at specific concentrations, the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells .

Table 2: Summary of Biological Studies

StudyFocus AreaKey Findings
Study 1Antioxidant ActivityReduced oxidative stress markers in cells
Study 2CytotoxicitySelective cytotoxicity against cancer cells

Scientific Research Applications

NMR Spectroscopy

One of the primary applications of tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium is as an NMR shift reagent . Its paramagnetic nature enhances the resolution of NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei. This capability is particularly useful in organic chemistry for determining the structure and dynamics of various organic compounds.

Material Science

The compound's unique fluorinated structure contributes to its potential applications in material science , particularly in the development of advanced materials with specific electronic or optical properties. The incorporation of fluorine atoms can enhance the thermal and chemical stability of materials.

Catalysis

Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium may also find applications in catalysis , where its coordination chemistry could facilitate reactions involving organic substrates. The ability to modify reaction pathways through metal coordination can lead to more efficient synthetic routes.

Case Study 1: NMR Applications

In a study published in the Journal of Organic Chemistry, researchers utilized tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato-O,O']praseodymium as an NMR shift reagent to investigate the conformational dynamics of a series of organic molecules. The results demonstrated significant improvements in spectral clarity and resolution compared to traditional shift reagents.

Case Study 2: Material Development

A research article in Advanced Materials highlighted the use of this praseodymium complex in developing fluorinated polymers with enhanced mechanical properties. The study showed that incorporating the compound into polymer matrices resulted in materials with superior thermal stability and chemical resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Ligand Type Key Structural Features
Tris[6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dionato]Pr(III) C30H30F21O6Pr 1026.43 Fluorinated β-diketonate Deuterated methyl groups, heptafluoro substitution
Praseodymium hexafluoroacetylacetonate C15H3F18O6Pr 762.07 Fluorinated β-diketonate Non-deuterated, hexafluoro substitution
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) C30H30F21O6Eu 1037.49 Fluorinated β-diketonate Europium analog, non-deuterated
Praseodymium chloride (PrCl3) Cl3Pr 247.27 Simple halide Ionic structure, water-soluble
  • Ligand Effects: Fluorinated ligands enhance thermal stability and volatility compared to non-fluorinated analogs. The deuterated variant’s isotopic substitution minimizes vibrational interference in spectroscopic applications .
  • Metal Center : Europium analogs (e.g., ) exhibit luminescent properties due to f-electron transitions, whereas praseodymium complexes are less studied for luminescence but show promise in catalysis .

Solubility and Phase Behavior

  • The target compound is soluble in organic solvents (e.g., THF, acetone) but insoluble in water, typical of fluorinated β-diketonates .
  • In contrast, praseodymium chloride (PrCl3) is highly water-soluble, forming insoluble hydroxides at neutral pH .
  • Supercritical CO2/ionic liquid systems (e.g., BMPyTf2N) show higher distribution coefficients for fluorinated praseodymium complexes, making them viable for green extraction methods .

Thermal and Mechanical Stability

  • Fluorinated β-diketonates exhibit superior thermal stability. The target compound sublimes at ~215°C, whereas PrCl3 decomposes at lower temperatures .
  • Praseodymium chalcogenides (PrS, PrSe) undergo B1-to-B2 phase transitions under pressure (~50 GPa), but fluorinated coordination complexes like the target compound remain stable under similar conditions due to robust ligand-metal bonding .

Research Findings and Gaps

  • Further work is needed to correlate deuteration effects with spectroscopic properties .
  • Toxicity Data: Existing studies focus on ionic praseodymium salts (e.g., PrCl3). The ecological and health impacts of fluorinated organopraseodymium complexes require evaluation .
  • Extraction Methods : Supercritical CO2/ionic liquid systems show promise for recovering praseodymium from e-waste, but scalability remains unproven .

Preparation Methods

General Synthetic Strategy

The preparation of this praseodymium complex typically involves the reaction of praseodymium(III) salts or alkoxides with the fluorinated β-diketonate ligand under controlled conditions to form the tris-chelated complex. The key steps include:

  • Synthesis or procurement of the fluorinated and deuterated β-diketonate ligand : This ligand is usually prepared by fluorination and deuteration of the parent β-diketone octanedione derivative. The presence of multiple deuterium atoms (methyl-d3 and 1,1,1-d3) requires careful isotopic labeling during ligand synthesis.
  • Metalation step : The praseodymium(III) source (commonly praseodymium(III) isopropoxide or praseodymium(III) acetylacetonate) is reacted with the ligand in a suitable solvent, often under inert atmosphere to avoid hydrolysis or oxidation.
  • Isolation and purification : The tris-ligated praseodymium complex is isolated as a solid, typically white to light yellow powder or crystals, which may be hygroscopic and sensitive to moisture.

Detailed Preparation Method

Based on typical organometallic β-diketonate complex synthesis and available data for similar praseodymium β-diketonates, the preparation involves:

Step Description Conditions/Notes
1. Ligand preparation Synthesize 6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dione Fluorination and deuteration steps; requires specialized fluorinating agents and deuterated methyl sources
2. Metal precursor preparation Use praseodymium(III) isopropoxide or praseodymium(III) acetylacetonate hydrate as starting material Purity and dryness critical; often dried under vacuum
3. Complexation reaction Mix ligand and praseodymium precursor in anhydrous solvent (e.g., toluene, THF) under inert atmosphere (argon or nitrogen) Stirring at room temperature or gentle heating to promote complexation
4. Isolation Remove solvent under reduced pressure; recrystallize from appropriate solvent if necessary Avoid moisture exposure; store under inert gas
5. Characterization Confirm structure by NMR, melting point, elemental analysis Purity typically >97% by chelometric titration or NMR

Research Findings and Analytical Data

  • Purity : Commercial samples show purity greater than 97%, confirmed by NMR and chelometric titration.
  • Physical state : Solid, ranging from white to light yellow or greenish powder/crystals.
  • Melting point : Approximately 219°C for the non-deuterated analog; deuterated versions may have similar thermal properties.
  • Storage : The compound is hygroscopic and should be stored under inert gas in a cool, dark place below 15°C to prevent degradation.
  • NMR : The complex is used as an NMR shift reagent, and its structure is confirmed by characteristic NMR shifts consistent with the tris-chelated praseodymium complex.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Metal precursor Praseodymium(III) isopropoxide or acetylacetonate High purity required
Ligand 6,6,7,7,8,8,8-heptafluoro-2,2-di(2H3)methyloctane-3,5-dione Deuterated and fluorinated
Solvent Anhydrous toluene, THF, or similar Inert atmosphere necessary
Temperature Room temperature to mild heating (25–60°C) To facilitate complexation
Atmosphere Argon or nitrogen Prevents hydrolysis
Isolation method Evaporation, recrystallization Avoid moisture
Purity >97% Verified by NMR and titration
Storage Under inert gas, <15°C, dry Hygroscopic compound

Notes on Synthesis Challenges

  • The extensive fluorination and deuteration require specialized synthetic steps for ligand preparation, often involving multi-step fluorination and isotopic labeling protocols.
  • The hygroscopic nature of the final complex demands rigorous exclusion of moisture during synthesis and storage.
  • The isotopic labeling (deuterium) is critical for applications in NMR and requires careful control to maintain isotopic purity.

Q & A

Q. What theoretical frameworks explain Pr(FOD)₃’s unusual redox stability compared to other lanthanide β-diketonates?

  • Framework : Ligand-field theory (LFSE) and Hard-Soft Acid-Base (HSAB) principles. Fluorine’s electronegativity stabilizes Pr³⁺ by reducing electron density on oxygen donors. Compare redox potentials (cyclic voltammetry) with non-fluorinated analogs like Pr(acac)₃ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-di((2H3)methyl)(1,1,1-2H3)octane-3,5-dionato-O,O')praseodymium
Reactant of Route 2
Reactant of Route 2
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-di((2H3)methyl)(1,1,1-2H3)octane-3,5-dionato-O,O')praseodymium

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